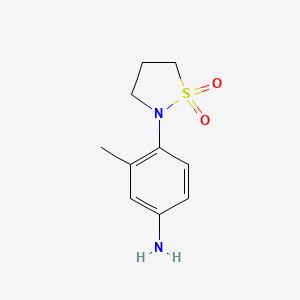
2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide
Cat. No. B2507943
Key on ui cas rn:
524957-26-4
M. Wt: 226.29
InChI Key: TYIQKZTZDRTVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199133B2
Procedure details


1.0 g of water-moist Raney nickel is added to a solution of 2.50 g (9.76 mmol) of 2-(2-methyl-4-nitrophenyl)isothiazolidine 1,1-dioxide in 50 ml of tetrahydrofuran, and the mixture is hydrogenated at room temperature. The catalyst is filtered off, and the filtrate is evaporated, giving 2-(2-methyl-4-aminophenyl)isothiazolidine 1,1-dioxide as a yellowish solid; ESI 227.

Name
2-(2-methyl-4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.[CH3:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]1[CH2:16][CH2:15][CH2:14][S:13]1(=[O:18])=[O:17]>O1CCCC1>[CH3:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[N:12]1[CH2:16][CH2:15][CH2:14][S:13]1(=[O:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
2-(2-methyl-4-nitrophenyl)isothiazolidine 1,1-dioxide
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])N1S(CCC1)(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)N)N1S(CCC1)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
